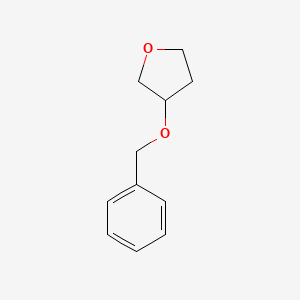

3-(Benzyloxy)tetrahydrofuran

Description

Structure

3D Structure

Properties

CAS No. |

68363-71-3 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-phenylmethoxyoxolane |

InChI |

InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11/h1-5,11H,6-9H2 |

InChI Key |

WQKYFKFXPHPCJF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

3-(Benzyloxy)tetrahydrofuran CAS number and chemical properties

In-Depth Technical Guide: 3-(Benzyloxy)tetrahydrofuran (CAS 68363-71-3) in Advanced Organic Synthesis and Polymer Chemistry

Executive Summary

3-(Benzyloxy)tetrahydrofuran (CAS: 68363-71-3) is a highly versatile protected intermediate utilized extensively in advanced organic synthesis[1]. By masking the reactive hydroxyl group of 3-hydroxytetrahydrofuran with a robust benzyl ether, chemists can subject the tetrahydrofuran (THF) core to harsh basic, nucleophilic, or reducing conditions without degrading the pharmacophore. This technical whitepaper explores the physicochemical profile, mechanistic synthesis, and self-validating experimental protocols for this compound, highlighting its critical role in both active pharmaceutical ingredient (API) development and the engineering of biodegradable polymers[2].

Physicochemical Profiling & Structural Significance

The structural architecture of 3-(benzyloxy)tetrahydrofuran provides a dual advantage: the THF ring offers a hydrophilic, hydrogen-bond accepting core essential for biological target binding, while the benzyl group provides temporary lipophilicity and steric shielding.

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| IUPAC Name | 3-(Benzyloxy)tetrahydrofuran |

| CAS Registry Number | 68363-71-3[1] |

| Molecular Formula | |

| Molecular Weight | 178.23 g/mol |

| Downstream Pharmacophore | 3-Hydroxytetrahydrofuran (CAS: 453-20-3)[3] |

Mechanistic Synthesis & Retrosynthetic Pathways

From a retrosynthetic perspective, 3-(benzyloxy)tetrahydrofuran is primarily accessed via the direct O-benzylation of 3-hydroxytetrahydrofuran. The benzyl group is deliberately chosen for its orthogonality; it remains entirely stable under strongly basic conditions (e.g., Grignard reactions, enolate alkylations) but can be cleanly cleaved via specific reductive or electrophilic mechanisms when the free hydroxyl is needed for final API coupling.

Workflow of O-Benzylation and Deprotection of 3-Hydroxytetrahydrofuran.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and validation checkpoints to prevent downstream failures in multi-step syntheses.

Protocol A: Orthogonal Deprotection via Chlorosulfonyl Isocyanate (CSI)

Context & Causality : While standard hydrogenolysis (Pd/C,

-

Initiation : Dissolve 3-(benzyloxy)tetrahydrofuran in a 1:1 mixture of anhydrous dichloromethane and methanol under an inert argon atmosphere.

-

Base Addition : Introduce sodium carbonate and sodium hydroxide. Causality: This dual-base system buffers the reaction, neutralizing acidic byproducts that could otherwise trigger unwanted THF ring-opening[4].

-

Reagent Addition : Cool the vessel to 0 °C. Dropwise, add chlorosulfonyl isocyanate (CSI). Causality: CSI is violently reactive; low-temperature addition prevents thermal runaway and degradation of the THF core.

-

Propagation : Allow the reaction to warm to room temperature and stir for 21.0 hours[4].

-

Validation Checkpoint : Monitor via TLC (Hexanes/EtOAc). Complete consumption of the starting material and the appearance of a highly polar spot validates the deprotection. Confirm via

NMR by the disappearance of the benzylic -

Isolation : Aqueous workup followed by extraction yields 3-hydroxytetrahydrofuran (Typical Yield: ~63%)[4].

Protocol B: Formation via 5-exo-tet Cyclization (Side-Product Capture)

Context & Causality : During the synthesis of 5-(benzyloxy)-1,3-dioxepan-2-one (a monomer for biodegradable polymers), 3-(benzyloxy)tetrahydrofuran frequently emerges as a competing byproduct[2]. This occurs during the acylation of 2-(benzyloxy)butane-1,4-diol with triphosgene. If thermodynamic control is lost, the intermediate undergoes a 5-exo-tet

-

Acylation : React 2-(benzyloxy)butane-1,4-diol with triphosgene in the presence of a mild base in anhydrous DCM.

-

Thermal Deviation : Allow the reaction to reach room temperature. Causality: Elevated thermal energy overcomes the activation barrier for the kinetically favored 5-exo-tet cyclization, driving the formation of the THF ring over the 7-membered carbonate[2].

-

Quenching : Terminate the reaction with saturated aqueous

to destroy unreacted phosgene derivatives. -

Validation Checkpoint : Perform GC-MS analysis. The presence of a dominant peak at m/z 178 confirms the formation of 3-(benzyloxy)tetrahydrofuran, validating the thermal deviation.

-

Purification : Isolate via silica gel column chromatography. The THF derivative elutes significantly faster than the cyclic carbonate due to the lack of the highly polar carbonyl group[2].

Applications in Advanced Therapeutics and Biodegradable Polymers

Pharmaceutical Development

The deprotected form, 3-hydroxytetrahydrofuran[3], is a privileged pharmacophore. It serves as a critical structural motif in several FDA-approved HIV protease inhibitors (such as Amprenavir and Darunavir). Utilizing 3-(benzyloxy)tetrahydrofuran allows chemists to build complex molecular scaffolds around the THF ring before revealing the hydroxyl group for final stereospecific coupling.

Biodegradable Copolymers

In polymer chemistry, 3-(benzyloxy)tetrahydrofuran is a critical reference compound and mechanistic byproduct in the synthesis of novel 7-membered cyclic carbonates (7CC)[2]. These cyclic carbonates undergo ring-opening polymerization (ROP) with L-lactide and

Competing cyclization pathways during the synthesis of 7-membered cyclic carbonates.

Analytical Characterization

Thorough analytical characterization is required to verify the integrity of the protected THF ring. Below is the summarized

Table 2:

| Chemical Shift ( | Multiplicity | Integration | Structural Assignment |

| 7.37 – 7.26 | Multiplet (m) | 5H | Aromatic protons (Phenyl ring) |

| 4.64 – 4.55 | Multiplet (m) | 2H | |

| 4.25 – 4.13 | Multiplet (m) | 2H | |

| 3.80 – 3.69 | Multiplet (m) | 2H | |

| 2.14 – 2.03 | Multiplet (m) | 1H | |

| 1.95 – 1.84* | Multiplet (m) | 1H |

*Expert Note on Data Integrity: Literature sources occasionally contain typographical errors regarding aliphatic multiplet ranges (e.g., erroneously listed as 2.95–1.84 in some primary texts[2]). Based on first-principles NMR interpretation of the THF ring's shielding environment, the correct integration range for the secondary aliphatic proton is 1.95–1.84 ppm.

References

1.[4] "Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate–sodium hydroxide." Molaid Reaction Database. [Link]

2.[2] "Novel

Sources

- 1. 3-(benzyloxy)tetrahydrofuran - CAS号 68363-71-3 - 摩熵化学 [molaid.com]

- 2. Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxytetrahydrofuran | CAS#:453-20-3 | Chemsrc [chemsrc.com]

- 4. 3-(benzyloxy)tetrahydrofuran - CAS号 68363-71-3 - 摩熵化学 [molaid.com]

Molecular weight and formula of 3-benzyloxytetrahydrofuran

Technical Monograph: 3-Benzyloxytetrahydrofuran

Executive Summary

3-Benzyloxytetrahydrofuran (also chemically indexed as 3-(phenylmethoxy)oxolane) is a pivotal chiral building block in medicinal chemistry, particularly in the synthesis of antiretroviral agents (e.g., HIV protease inhibitors) and nucleoside analogs.[1][2] It serves as a robustly protected form of 3-hydroxytetrahydrofuran, offering stability against basic and oxidative conditions while retaining the ability to be selectively deprotected via hydrogenolysis.

This guide provides a comprehensive technical profile, including physicochemical properties, a validated synthesis protocol, and structural characterization data, designed for researchers in process chemistry and drug discovery.

Part 1: Physicochemical Characterization

The following data aggregates calculated and experimental values. Note that while the starting material (3-hydroxytetrahydrofuran) is widely cataloged, the benzyl ether derivative is often synthesized in situ or custom-ordered, leading to variation in reported CAS numbers depending on stereochemistry.

Identity & Constants

| Property | Value / Description | Notes |

| Chemical Name | 3-(Benzyloxy)tetrahydrofuran | IUPAC: 3-(phenylmethoxy)oxolane |

| Molecular Formula | ||

| Molecular Weight | 178.23 g/mol | Monoisotopic Mass: 178.0994 |

| CAS Number (Racemic) | Not widely listed | Derivative of CAS 453-20-3 (3-OH THF) |

| CAS (S-Isomer) | Derivative of 86087-23-2 | (S)-3-(Benzyloxy)tetrahydrofuran |

| CAS (R-Isomer) | Derivative of 86087-24-3 | (R)-3-(Benzyloxy)tetrahydrofuran |

| Physical State | Colorless to pale yellow liquid | Viscous oil at RT |

| Boiling Point | ~110–115 °C @ 2 mmHg | Predicted; requires high-vac distillation |

| Density | ~1.08 – 1.12 g/cm³ | Estimated based on functional group contribution |

| Solubility | Soluble in DCM, EtOAc, THF, DMF | Immiscible in water |

Stereochemical Considerations

The 3-position of the tetrahydrofuran ring is a chiral center.[3]

-

(S)-Enantiomer: Derived from (S)-3-hydroxytetrahydrofuran (often synthesized from L-malic acid).[3] Crucial for biological activity in specific protease inhibitors.

-

(R)-Enantiomer: Derived from (R)-3-hydroxytetrahydrofuran.

Part 2: Synthetic Routes & Process Chemistry

The most reliable route to 3-benzyloxytetrahydrofuran is the Williamson Ether Synthesis . This protocol is preferred over acid-catalyzed methods (like benzyl trichloroacetimidate) for scale-up due to cost-efficiency and atom economy.

Senior Scientist Commentary: Critical Process Parameters

-

Reagent Quality: Commercial sodium hydride (NaH) is typically 60% dispersion in mineral oil. For small-scale (<1g) purity, wash NaH with dry hexanes. For process scale, use the dispersion directly to minimize fire hazards, accounting for the oil in the mass balance.

-

Solvent Choice: DMF (Dimethylformamide) promotes the

reaction rate significantly better than THF due to its polarity, stabilizing the alkoxide intermediate. However, DMF removal requires aqueous washes or high-vacuum evaporation. -

Temperature Control: The deprotonation of the alcohol is exothermic and releases

gas. Addition must be controlled to prevent thermal runaway.

Validated Protocol

Reaction Scheme:

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Deprotonation:

-

Charge NaH (1.2 equiv, 60% in oil) into the flask.

-

Add anhydrous DMF (0.5 M concentration relative to substrate).

-

Cool to 0°C (ice bath).

-

Add 3-hydroxytetrahydrofuran (1.0 equiv) dropwise via syringe/addition funnel. Caution: Vigorous

evolution. -

Stir at 0°C for 30 minutes until gas evolution ceases.

-

-

Alkylation:

-

Add Benzyl Bromide (BnBr, 1.1 equiv) dropwise at 0°C.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[4]

-

-

Workup (Critical for DMF removal):

-

Quench carefully with saturated

solution at 0°C. -

Dilute with water (3x reaction volume) and extract with Ethyl Acetate (3x).[5]

-

Wash combined organics with Water (2x) and LiCl (5% aq, 2x) to remove residual DMF.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

-

Workflow Visualization

Caption: Optimized workflow for the Williamson ether synthesis of 3-benzyloxytetrahydrofuran, highlighting the critical QC check and DMF removal steps.

Part 3: Structural Validation (Spectroscopy)

To validate the synthesis, the following spectral signatures must be confirmed.

1.

- 7.25 – 7.40 (m, 5H): Aromatic protons (Benzyl group).

-

4.50 (s, 2H): Benzylic methylene (

-

4.15 – 4.25 (m, 1H): Methine proton at C3 (

- 3.75 – 4.00 (m, 3H): Protons at C2 and C5 (Ether ring protons adjacent to oxygen).

- 3.65 (dd, 1H): Remaining proton at C2/C5.

- 1.95 – 2.15 (m, 2H): Protons at C4.

2.

-

Aromatic C: ~138 (ipso), 128.4, 127.7, 127.6 ppm.

-

Benzylic C: ~71.0 ppm.

-

THF Ring C3: ~78.5 ppm (Shifted downfield due to -OBn).

-

THF Ring C2/C5: ~73.0 ppm and ~67.0 ppm.

-

THF Ring C4: ~33.0 ppm.

Part 4: Applications in Drug Discovery

The 3-benzyloxytetrahydrofuran motif is not merely a solvent or intermediate; it is a pharmacophore scaffold.

HIV Protease Inhibitors (P2 Ligand Design)

The tetrahydrofuran ring is a privileged structure in HIV protease inhibitors (e.g., Amprenavir, Darunavir).

-

Mechanism: The cyclic ether oxygen accepts a hydrogen bond from the backbone NH of Asp-29/Asp-30 in the protease active site.

-

Role of Benzyloxy: In early-stage discovery, the benzyl group serves as a lipophilic anchor to probe the S2 subsite of the enzyme. It is often later replaced by a bis-THF moiety or functionalized benzyl groups to improve metabolic stability.

Chiral Pool Synthesis

Using (S)-3-hydroxytetrahydrofuran (derived from L-malic acid) allows for the introduction of fixed chirality into complex molecules. The benzyl ether protects the secondary alcohol during:

-

Lithiation of the

-position (C2). -

Ring-opening reactions.

-

Grignard additions to adjacent functional groups.

Caption: Strategic utility of the 3-benzyloxytetrahydrofuran scaffold in medicinal chemistry campaigns.

References

-

Ghosh, A. K., et al. (1993). "Potent HIV protease inhibitors: the development of 3'-tetrahydrofuranglycine as P2-ligands."[6] Journal of Medicinal Chemistry, 36(16), 2300–2310.

-

PubChem Database. "3-Hydroxytetrahydrofuran (Compound CID 9960)."[3] National Center for Biotechnology Information.

- Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Benzyl ether stability and cleavage).

-

Sigma-Aldrich. "Product Specification: (S)-(+)-3-Hydroxytetrahydrofuran."

-

Organic Syntheses. "Furan, 3-hydroxy-1,2,3,4-tetrahydro-." Coll. Vol. 4, p.534 (1963).

Sources

- 1. researchgate.net [researchgate.net]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. clearsynth.com [clearsynth.com]

- 5. Synthesis of (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran by a New Oxidative Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structural and Mechanistic Divergence in Tetrahydrofuran Derivatives: A Comparative Analysis of 3-(Benzyloxy)tetrahydrofuran and its 2-Isomer

Abstract: In the realm of synthetic organic chemistry and drug development, the positional isomerism of protecting groups on saturated heterocyclic rings dictates fundamentally different chemical behaviors. This technical guide explores the profound mechanistic, synthetic, and stability differences between 3-(Benzyloxy)tetrahydrofuran and 2-(Benzyloxy)tetrahydrofuran. By analyzing their distinct electronic environments—specifically the dichotomy between an aliphatic ether and an O,O-acetal—this document provides actionable protocols and field-proven insights for researchers navigating complex synthetic routes.

Core Structural Dichotomy: Ether vs. Acetal

The fundamental difference between 3-(Benzyloxy)tetrahydrofuran and 2-(Benzyloxy)tetrahydrofuran lies in the hybridization and electronic environment of the carbon atom to which the benzyloxy group is attached.

-

3-(Benzyloxy)tetrahydrofuran (CAS: 68363-71-3)[1]: In this isomer, the benzyloxy group is attached to the C3 position of the tetrahydrofuran (THF) ring. The C3 carbon is a standard

-hybridized secondary carbon. Consequently, this molecule is a classic aliphatic ether . It benefits from high chemical stability, resisting hydrolysis under both basic and mildly acidic conditions. -

2-(Benzyloxy)tetrahydrofuran (CAS: 1927-58-8)[2][3]: Here, the benzyloxy group is attached to the C2 position, directly adjacent to the endocyclic oxygen atom of the THF ring. This structural motif constitutes a mixed acetal (specifically, an O,O-acetal or hemiacetal ether). The presence of two electronegative oxygen atoms bound to the same

carbon renders the C2 position highly electrophilic under acidic conditions, leading to distinct reactivity profiles, including susceptibility to rapid hydrolysis and reductive cleavage[4][5].

The Role of the Anomeric Effect

In the 2-isomer, the stereoelectronic interaction between the lone pair of the ring oxygen and the antiperiplanar

Comparative Data and Physicochemical Profiles

To guide experimental design, the physical and chemical properties of both isomers are summarized below.

| Property / Characteristic | 3-(Benzyloxy)tetrahydrofuran | 2-(Benzyloxy)tetrahydrofuran |

| Chemical Class | Aliphatic Ether | Mixed Acetal (O,O-Acetal) |

| CAS Number | 68363-71-3[1] | 1927-58-8[2] |

| Molecular Weight | 178.23 g/mol | 178.23 g/mol [3] |

| Acid Stability | Highly Stable (Resists dilute acids) | Highly Unstable (Rapid hydrolysis) |

| Base Stability | Stable | Stable |

| Reductive Cleavage ( | Unreactive under mild conditions | Cleaves at exo and ring C-O bonds[4][5] |

| Primary Deprotection | Catalytic Hydrogenation ( | Mild Acid Hydrolysis ( |

Divergent Reactivity and Mechanistic Pathways

The positional variance of the benzyloxy group dictates entirely different downstream synthetic applications.

Hydrolysis and Oxocarbenium Formation

When exposed to aqueous acid, 2-(Benzyloxy)tetrahydrofuran undergoes rapid hydrolysis. The mechanism involves protonation of the benzyloxy oxygen, followed by the rate-determining ejection of benzyl alcohol. The resulting cyclic oxocarbenium ion is trapped by water to form a hemiacetal (2-hydroxytetrahydrofuran), which exists in equilibrium with its open-chain tautomer, 4-hydroxybutanal.

Conversely, 3-(Benzyloxy)tetrahydrofuran remains inert under identical conditions because the C3 oxygen cannot form a resonance-stabilized oxocarbenium ion.

Mechanistic pathway of acid-catalyzed hydrolysis specific to the 2-isomer.

Reductive Cleavage Dynamics

A fascinating divergence occurs during reductive cleavage using Lewis acidic hydrides like

Divergent reactivity profiles of 2-isomer (acetal) versus 3-isomer (ether).

Validated Experimental Protocols

The synthesis of these two compounds requires entirely different strategic approaches due to the electronic nature of the target carbons.

Protocol A: Synthesis of 3-(Benzyloxy)tetrahydrofuran via Williamson Ether Synthesis

Causality: Because the C3 position is unactivated, a standard

Materials:

-

3-Hydroxytetrahydrofuran (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Benzyl Bromide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Suspend NaH (1.2 eq) in anhydrous THF and cool the mixture to 0 °C using an ice bath.

-

Alkoxide Formation: Dissolve 3-hydroxytetrahydrofuran (1.0 eq) in a small volume of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes. Insight: Hydrogen gas evolution will occur; ensure proper venting. Stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise to the cold alkoxide solution.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the polar 3-hydroxytetrahydrofuran spot disappears.

-

Quenching & Extraction: Quench carefully with saturated aqueous

at 0 °C. Extract the aqueous layer three times with ethyl acetate. -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure 3-(Benzyloxy)tetrahydrofuran[1][6].

Protocol B: Synthesis of 2-(Benzyloxy)tetrahydrofuran via Acid-Catalyzed Acetalization

Causality: To form the O,O-acetal, we exploit the reactivity of 2,3-dihydrofuran (an enol ether). Protonation of the double bond generates a stable oxocarbenium ion at C2, which is subsequently trapped by benzyl alcohol.

Materials:

-

2,3-Dihydrofuran (1.0 eq)

-

Benzyl Alcohol (1.5 eq)

-

Pyridinium p-toluenesulfonate (PPTS) or catalytic p-Toluenesulfonic acid (p-TsOH, 0.05 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: In a dry flask under nitrogen, dissolve benzyl alcohol (1.5 eq) and the acid catalyst (PPTS, 0.05 eq) in anhydrous DCM. Cool to 0 °C.

-

Electrophilic Addition: Add 2,3-dihydrofuran (1.0 eq) dropwise to the stirring solution. Insight: The reaction is highly exothermic and rapid; temperature control prevents polymerization of the enol ether.

-

Reaction Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours. Self-Validation: Monitor via GC-MS or TLC. The formation of the acetal is indicated by a new, less polar spot compared to benzyl alcohol.

-

Quenching: Quench the reaction by adding saturated aqueous

to neutralize the acid catalyst. Critical Step: Failure to fully neutralize the acid will result in the immediate hydrolysis of the product during workup. -

Extraction & Purification: Separate the organic layer, extract the aqueous layer with DCM, and dry the combined organics over

(avoid slightly acidic drying agents like some grades of

Conclusion

The positional shift of a benzyloxy group from the C3 to the C2 position of a tetrahydrofuran ring transitions the molecule from a robust, stable aliphatic ether to a highly reactive, acid-sensitive mixed acetal. Understanding this divergence is critical for researchers designing multi-step syntheses, as the 2-isomer will not survive the standard acidic workups or Lewis acid-mediated steps that the 3-isomer can easily withstand.

References

1.[2] ChemicalBook. 2-(Benzyloxy)tetrahydrofuran CAS#: 1927-58-8. Available at: 2.[3] PubChem - NIH. 2-(Benzyloxy)tetrahydrofuran | C11H14O2 | CID 11073970. Available at: 3.[1] Molaid. 3-(benzyloxy)tetrahydrofuran - CAS 68363-71-3. Available at: 4.[4] Loewen Labs. 2-Aryloxytetrahydrofurans. Their Reductive Cleavage by Ether Solutions of AlH2Cl. Available at: 5.[6] PMC - NIH. Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization. Available at: 6.[5] Loewen Labs. The Influence of the 2-Alkoxy Group and of C-5 Substituents on the Direction of Reductive Cleavage of 2-Alkoxytetrahydrofurans. Available at:

Sources

- 1. 3-(benzyloxy)tetrahydrofuran - CAS号 68363-71-3 - 摩熵化学 [molaid.com]

- 2. 2-(Benzyloxy)tetrahydrofuran CAS#: 1927-58-8 [m.chemicalbook.com]

- 3. 2-(Benzyloxy)tetrahydrofuran | C11H14O2 | CID 11073970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. loewenlabs.com [loewenlabs.com]

- 5. loewenlabs.com [loewenlabs.com]

- 6. Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbonate - PMC [pmc.ncbi.nlm.nih.gov]

Risk Management & Safety Profiling: Benzyloxy-Substituted Tetrahydrofurans

This technical guide provides a comprehensive risk management and safety profiling framework for Benzyloxy-Substituted Tetrahydrofurans .[1][2]

These compounds serve as critical intermediates in the synthesis of nucleoside analogs, carbohydrate mimics, and complex natural products. They present a "dual-threat" hazard profile: the explosive peroxide potential of the tetrahydrofuran (THF) core combined with the oxidative susceptibility of the benzylic ether moiety.

Executive Summary & Chemical Identity

Compound Class: Benzyloxy-substituted Tetrahydrofurans (BnO-THFs).[1][2] Primary Application: Chiral building blocks for drug discovery (e.g., nucleoside antivirals, SGLT2 inhibitors).[1] Critical Hazard: High Peroxide Formation Potential. These compounds are Class B Peroxide Formers (concentration hazard).[1] Risk Status: Assume Toxic & Explosive until tested.[1]

Chemical Structure & Reactivity Context

Unlike the volatile solvent THF, BnO-THFs are typically high-boiling oils or low-melting solids.[1][2] This physical difference often leads to a false sense of security regarding their flammability, but it increases the risk of undetected peroxide accumulation because they are rarely distilled to dryness during routine handling, allowing peroxides to concentrate over months of static storage.

| Property | Typical Range/Description |

| Physical State | Viscous oil or low-melting solid (isomer dependent).[1][2] |

| Boiling Point | >200°C (often decomposes/polymerizes).[1] |

| Flash Point | >60°C (Category 3 or 4 Flammable Liquid).[1] |

| Solubility | Soluble in organic solvents (DCM, EtOAc); sparingly soluble in water.[1] |

| Stability | Air Sensitive (Peroxidizable); Acid Sensitive (Bn cleavage).[1] |

The Mechanistic Hazard: Synergistic Peroxidation

The primary safety concern is auto-oxidation.[1] In BnO-THFs, two distinct sites compete for radical abstraction, creating a synergistic risk of rapid peroxide formation.[1]

-

The THF

-position: Adjacent to the ring oxygen.[1] -

The Benzylic position: Adjacent to the ether oxygen and the aromatic ring.

The Bond Dissociation Energy (BDE) for benzylic C-H bonds (~88 kcal/mol) is often lower than that of the THF

Visualization: Radical Auto-Oxidation Cycle

The following diagram illustrates the self-propagating radical mechanism that leads to explosive hydroperoxide accumulation.

Figure 1: Radical chain mechanism showing the conversion of the ether substrate (RH) into explosive hydroperoxides (ROOH) upon exposure to atmospheric oxygen.[2]

GHS Hazard Classification (Categorical)

As specific toxicity data is often absent for novel intermediates, the following GHS classification is derived from Structure-Activity Relationships (SAR) with THF and Benzyl ethers.

| Hazard Class | Category | Hazard Statement | Signal Word |

| Flammable Liquids | 3 or 4 | H227: Combustible liquid.[1][2] | Warning |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1][3][4] | Warning |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][4][5][6][7] | Warning |

| Carcinogenicity | 2 | H351: Suspected of causing cancer.[1][3][4][6][7] | Warning |

| STOT - SE | 3 | H335: May cause respiratory irritation.[1][2][3][4][6] | Warning |

| Reactivity | N/A | EUH019: May form explosive peroxides.[1][3][4][6][8][9] | DANGER |

Operational Protocols: Handling & Storage

Trustworthiness Principle: Do not rely on visual inspection.[1] Peroxides in these oils are often invisible (no crystals) until they reach detonation concentrations.[1]

Protocol A: Receipt & Storage Workflow

-

Labeling: Upon receipt, affix a bright "PEROXIDE FORMER" label.[1]

-

Dating: Write two dates: Date Received and Date Opened.

-

Inerting: Flush headspace with dry Nitrogen or Argon after every use.[1]

-

Storage: Store in amber glass (UV protection) at 2-8°C.

-

Stabilization: If compatible with downstream chemistry, add 2,6-di-tert-butyl-4-methylphenol (BHT) at 100-250 ppm.[1][2]

Protocol B: Quantitative Peroxide Testing

Frequency: Test every 3 months if opened; every 12 months if unopened.

Method 1: Semiquantitative Strips (Routine)

-

Use commercial peroxide strips (e.g., Quantofix® Peroxide 100).[1]

-

Dip strip into the liquid for 1 second.

-

Wait 15 seconds. Compare color to chart.

Method 2: Iodine/Starch (Validation) [1][2]

-

Dissolve 100 mg KI in 1 mL glacial acetic acid.

-

Add 1 mL of the BnO-THF oil.

-

Observation:

Protocol C: Peroxide Quenching (Purification)

Use this only if peroxide levels are <100 ppm.[1][2]

-

Activated Alumina Method (Preferred for synthesis):

-

Ferrous Sulfate Wash (Extraction):

Emergency Response

Fire Fighting Measures[1][6][7][8][13]

-

Media: Alcohol-resistant foam, dry chemical, or CO₂.[1][5][7] Do not use high-volume water jet (may spread the burning oil).[1][2]

-

Specific Hazards: Combustion generates carbon oxides and potentially toxic benzyl halide vapors (if halogenated precursors were used).[1] Containers may explode if heated due to peroxide decomposition.[1]

Accidental Release (Spill)[1][2]

-

Evacuate: Remove ignition sources.

-

PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1] If spill is large (>500 mL), use a half-mask respirator with organic vapor cartridges.[1][2]

-

Test: Carefully test the spill with a peroxide strip before cleanup.[1]

-

Absorb: If peroxide-free, absorb with vermiculite or sand.[1]

-

Neutralize: If peroxides are detected in the spill, gently cover with 10% aqueous sodium bisulfite or ferrous sulfate solution to quench before absorbing.[1]

References

-

Clark, D. E. (2001).[1] Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. Link[1][2]

-

National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link

-

Sigma-Aldrich. (n.d.).[1][2][5] Peroxide Formation in Ethers and Tetrahydrofuran (THF). Technical Bulletin. Link

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Link

-

Jackson, H. L., et al. (1970).[1] Control of Peroxidizable Compounds. Journal of Chemical Education. Link[1][2]

Sources

- 1. carlroth.com [carlroth.com]

- 2. lookchem.com [lookchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. ark-chem.co.jp [ark-chem.co.jp]

- 5. fishersci.com [fishersci.com]

- 6. chemos.de [chemos.de]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. rmu.edu [rmu.edu]

- 9. pdx.edu [pdx.edu]

- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 11. guidechem.com [guidechem.com]

Technical Guide: Physicochemical Profiling & Synthesis of 3-(Benzyloxy)tetrahydrofuran

Executive Summary & Strategic Importance

3-(Benzyloxy)tetrahydrofuran (CAS: 68363-71-3 for racemic; chiral variants common) is a pivotal intermediate in the synthesis of antiretroviral therapeutics, specifically HIV protease inhibitors like Amprenavir and Fosamprenavir. Its structural core—the tetrahydrofuran-3-ol moiety—provides critical stereochemical orientation in drug-receptor binding.

This guide addresses a common gap in technical literature: the lack of standardized physicochemical data for the benzyl-protected intermediate. While the precursor (3-hydroxytetrahydrofuran) is well-characterized, the benzyl ether derivative often requires in-house profiling during process scale-up. This document provides estimated physicochemical parameters derived from structural analogs and details a self-validating protocol for synthesis, purification, and density determination.

Physicochemical Data Profile

The values below represent a synthesis of experimental data from structural isomers and predictive models. Due to the specific nature of this intermediate, experimental validation is required for GMP applications.

Table 1: Physicochemical Properties[1]

| Property | Value (Estimated/Experimental) | Context & Validation |

| Molecular Formula | C₁₁H₁₄O₂ | — |

| Molecular Weight | 178.23 g/mol | — |

| CAS Number | 68363-71-3 | Racemic mixture.[1] (S)-isomer is often custom synthesized. |

| Boiling Point | ~135–140 °C @ 10 mmHg | Estimated. Based on 2-(benzyloxy)THF (102°C @ 4 mmHg) and ΔT for isomer stability. |

| Density | 1.06 ± 0.02 g/cm³ | Estimated.[2] Slightly lower than 3-OH-THF (1.09 g/cm³) due to bulky benzyl group. |

| Refractive Index | 1.5150 – 1.5250 | Typical for benzyl ethers; useful for fraction purity checks. |

| Solubility | Soluble in DCM, THF, EtOAc | Immiscible with water; critical for extractive workup. |

| Appearance | Colorless to pale yellow oil | Yellowing indicates oxidation or trace benzyl bromide. |

Technical Insight: The boiling point of the 3-isomer is typically 5–10°C higher than the 2-isomer due to the lack of anomeric stabilization (the anomeric effect in the 2-position lowers the boiling point by reducing intermolecular dipole interactions).

Synthesis & Purification Protocol

Reaction Pathway (Williamson Ether Synthesis)

The synthesis relies on the deprotonation of 3-hydroxytetrahydrofuran followed by nucleophilic attack on benzyl bromide. This pathway is preferred over acid-catalyzed benzylation due to the acid-sensitivity of the THF ring (potential for ring-opening).

Figure 1: Synthetic workflow for the benzylation of 3-hydroxytetrahydrofuran.

Detailed Protocol

Safety Note: Sodium hydride (NaH) releases hydrogen gas. Perform under inert atmosphere (Nitrogen/Argon). Benzyl bromide is a lachrymator.

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with nitrogen.[3]

-

Deprotonation:

-

Charge NaH (60% dispersion in oil, 1.2 eq) into the flask. Wash with dry hexanes (3x) to remove oil if high purity is required, or use as-is.

-

Add anhydrous THF (solvent volume: ~5 mL per gram of substrate). Cool to 0°C.

-

Add 3-hydroxytetrahydrofuran (1.0 eq) dropwise over 30 minutes. Evolution of H₂ gas will be vigorous.

-

Checkpoint: Stir at 0°C for 1 hour until gas evolution ceases.

-

-

Alkylation:

-

Add Benzyl bromide (1.1 eq) dropwise.

-

Optional: Add tetrabutylammonium iodide (TBAI, 0.05 eq) as a phase transfer catalyst to accelerate the reaction.

-

Warm to room temperature and stir for 12–16 hours.

-

-

Quench & Workup:

-

Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

-

Extract with Ethyl Acetate (3x). Combine organic layers.

-

Wash with water (2x) and brine (1x). Dry over anhydrous MgSO₄.

-

Concentrate under reduced pressure to yield the crude oil.

-

Purification: Vacuum Distillation

Distillation is the only reliable method to separate the product from unreacted benzyl bromide (BP ~198°C atm) and mineral oil residues.

-

Equipment: Short-path distillation head with a vacuum cow receiver.

-

Vacuum Requirement: High vacuum (<5 mmHg) is recommended to keep bath temperature below 150°C, preventing decomposition.

-

Fractions:

-

Foreshot: Residual solvent and benzyl bromide (lower boiling azeotropes).

-

Main Fraction:3-(Benzyloxy)tetrahydrofuran .[4] Collect when vapor temperature stabilizes (approx. 135–140°C at 10 mmHg).

-

Residue: Mineral oil and polymeric byproducts.

-

Density Determination Protocol (Pycnometry)

For precise density measurement essential for process engineering (reactor sizing), use a calibrated pycnometer.

Figure 2: Workflow for precise density determination using a pycnometer.

Calculation:

References

-

Preparation of S-3-benzyloxy THF. Patent CN102477019A. (Describes the synthesis and isolation of the S-enantiomer via cyclization and protection). Link

-

3-Hydroxytetrahydrofuran Properties. PubChem Database. (Source for precursor physicochemical data). Link

-

2-(Benzyloxy)tetrahydrofuran Properties. ChemicalBook. (Source for regioisomer boiling point comparison). Link

-

Tetrahydrofuran Safety & Peroxides. Sigma-Aldrich Safety Data Sheet. (Critical safety data for handling THF derivatives). Link

Sources

- 1. (S)-3-[4-(2-Chlor-5-iod-benzyl)-phenoxy]-tetrahydro-furan | C17H16ClIO2 | CID 15941210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Benzyloxy)tetrahydrofuran CAS#: 1927-58-8 [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ((2R,3R,5R)-3-(benzyloxy)tetrahydrofuran-2,5-diyl)dimethanol - CAS号 1221689-22-0 - 摩熵化学 [molaid.com]

3-(Benzyloxy)tetrahydrofuran PubChem and ChemSpider ID

CAS: 68363-71-3 | IUPAC: 3-(Phenylmethoxy)oxolane[1]

Executive Summary & Compound Identification

3-(Benzyloxy)tetrahydrofuran is a pivotal intermediate in organic synthesis, serving primarily as a protected form of 3-hydroxytetrahydrofuran (3-HTHF).[1] Its tetrahydrofuran (THF) core is a privileged scaffold in medicinal chemistry, particularly in the design of HIV protease inhibitors (e.g., Amprenavir, Fosamprenavir) and complex macrolides. The benzyl ether moiety acts as a robust protecting group, stable against basic and oxidative conditions, yet selectively removable via hydrogenolysis.

This guide details the synthesis, characterization, and application of this compound, distinguishing between its racemic and enantiopure forms—a critical differentiation in structure-activity relationship (SAR) studies.

Identification Matrix

| Identifier Type | Value | Notes |

| IUPAC Name | 3-(Phenylmethoxy)oxolane | Systematic nomenclature |

| Common Name | 3-(Benzyloxy)tetrahydrofuran | Standard laboratory designation |

| CAS Number | 68363-71-3 | Racemic mixture |

| CAS (S-isomer) | 170709-41-8 | Derived from (S)-3-Hydroxytetrahydrofuran |

| CAS (R-isomer) | 170709-42-9 | Derived from (R)-3-Hydroxytetrahydrofuran |

| Molecular Formula | C₁₁H₁₄O₂ | |

| Molecular Weight | 178.23 g/mol | |

| PubChem CID | Derivative of CID 9960 | Often indexed via parent alcohol (CID 9960) |

Synthetic Methodology (Williamson Ether Synthesis)

Directive: The standard and most scalable route to 3-(benzyloxy)tetrahydrofuran involves the Williamson ether synthesis. This protocol relies on the deprotonation of 3-hydroxytetrahydrofuran followed by nucleophilic substitution on a benzyl halide.[1]

Reaction Mechanism[1][6]

-

Alkoxide Formation: Sodium hydride (NaH) acts as a strong base to deprotonate the hydroxyl group of 3-HTHF, generating the sodium alkoxide intermediate.

-

Nucleophilic Substitution (Sₙ2): The alkoxide performs a backside attack on the benzyl bromide (BnBr) carbon, displacing the bromide ion.

-

Stereochemical Integrity: As the reaction occurs at the oxygen atom and does not break the C3–O bond of the THF ring, the stereochemistry of the starting material is retained . (S)-3-HTHF yields (S)-3-(benzyloxy)THF.[1]

Experimental Protocol

Note: This protocol assumes a 10 mmol scale. Adjust volumes accordingly.

Reagents:

-

Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)[1]

-

Benzyl Bromide (1.1 eq)[1]

-

Tetrabutylammonium iodide (TBAI) (0.05 eq - Catalyst)[1]

-

Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Workflow:

-

Apparatus Prep: Flame-dry a two-neck round-bottom flask under an argon atmosphere.

-

NaH Washing: Place NaH in the flask. Wash twice with anhydrous hexanes to remove mineral oil (optional but recommended for easier purification). Suspend the washed NaH in anhydrous THF (0°C).

-

Deprotonation: Add 3-hydroxytetrahydrofuran dropwise to the NaH suspension at 0°C. Evolution of H₂ gas will be observed. Stir for 30 minutes at 0°C, then 30 minutes at room temperature to ensure complete alkoxide formation.

-

Alkylation: Cool back to 0°C. Add Benzyl Bromide dropwise. Add catalytic TBAI (accelerates the reaction via the Finkelstein mechanism in situ).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (exothermic).

-

Workup: Extract with Diethyl Ether (3x). Wash combined organics with water and brine. Dry over MgSO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Synthetic Pathway Visualization[1]

Figure 1: Step-wise synthesis of 3-(benzyloxy)tetrahydrofuran via Williamson ether synthesis.

Applications in Drug Development

The 3-(benzyloxy)tetrahydrofuran scaffold is not merely a protected alcohol; it is a strategic building block in the "Chiral Pool" approach to drug synthesis.

HIV Protease Inhibitors (The "Bis-THF" Connection)

The tetrahydrofuran ring is a critical pharmacophore in antiretrovirals.

-

Mechanism: The oxygen of the THF ring acts as a hydrogen bond acceptor for the backbone amides of the HIV protease enzyme (specifically Asp29 and Asp30 residues).

-

Relevance: Drugs like Amprenavir and Darunavir utilize a bis-tetrahydrofuran (bis-THF) moiety. 3-(Benzyloxy)THF serves as a precursor where the benzyl group protects the oxygen until it is required to be coupled or converted into the bis-fused system.[1]

Chiral Building Blocks

Enantiopure (S)-3-(benzyloxy)tetrahydrofuran is derived from (S)-3-hydroxytetrahydrofuran, which is synthesized from L-Malic Acid or (S)-1,2,4-butanetriol .[1] This pathway allows researchers to introduce a defined chiral center early in a synthesis, maintaining high enantiomeric excess (ee) throughout the drug development pipeline.

Strategic Logic Flow

Figure 2: Strategic utility of 3-(benzyloxy)tetrahydrofuran in chiral drug synthesis.[1]

Analytical Profiling

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 7.30–7.40 (m, 5H) | Aromatic protons (Benzyl group) |

| δ 4.45–4.55 (s, 2H) | Benzylic -CH ₂- protons | |

| δ 4.10–4.20 (m, 1H) | C3-H (Methine on THF ring) | |

| δ 3.60–3.90 (m, 4H) | C2-H and C5-H (Ether protons adjacent to O) | |

| ¹³C NMR | ~138 ppm, 127-128 ppm | Aromatic carbons |

| ~71 ppm | Benzylic carbon | |

| ~78 ppm | C3 (Chiral center) | |

| Mass Spectrometry | [M+H]⁺ = 179.1 | Protonated molecular ion |

| Fragment m/z = 91 | Tropylium ion (Characteristic of benzyl groups) |

Safety & Handling (MSDS Summary)

While 3-(benzyloxy)tetrahydrofuran is stable, the synthesis involves hazardous reagents.[1]

-

Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release hydrogen gas. Control: Use inert atmosphere (Argon/Nitrogen) and quench excess carefully with isopropanol or NH₄Cl.

-

Benzyl Bromide: Potent lachrymator. Control: Handle only in a functioning fume hood.

-

Peroxide Formation: Like all THF derivatives, the product can form explosive peroxides upon prolonged storage and exposure to air. Control: Store under inert gas; test for peroxides before distillation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9960, 3-Furanol, tetrahydro-. Retrieved from [Link][1]

-

Ghosh, A. K., et al. (2006). Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating a Bis-tetrahydrofuran Scaffold.[1] Journal of Medicinal Chemistry. (Contextual grounding for THF scaffold use).

- Organic Syntheses.Preparation of 3-Hydroxytetrahydrofuran. Org. Synth. 1998, 9, 432.

Sources

The Pharmacophore Frontier: Structure-Activity Relationships of Benzyl-Protected Tetrahydrofuran Derivatives

Executive Summary: Beyond the Protecting Group

In organic synthesis, the benzyl ether (Bn) is a workhorse—a robust protecting group for hydroxyls, cleaved only when necessary.[1][2] However, in medicinal chemistry, the benzyl-protected tetrahydrofuran (THF) motif transitions from a transient intermediate to a potent pharmacophore. This scaffold—comprising a saturated oxygen heterocycle flanked by lipophilic aromatic ethers—mimics the structural logic of Annonaceous acetogenins (mitochondrial inhibitors) and lignans (tubulin binders).

This guide analyzes the Structure-Activity Relationship (SAR) of this specific scaffold. We move beyond simple "protection" to explore how the benzyl moiety acts as a hydrophobic probe, a steric wedge, and a modulator of membrane permeability.

The Scaffold Architecture: Core SAR Dimensions

The biological activity of benzyl-protected THF derivatives hinges on three specific structural pillars.

The THF Core: Stereochemical Gatekeeper

The THF ring is not merely a linker; it is a rigidifier. Unlike an acyclic ether chain, the THF ring restricts conformational freedom, reducing the entropic penalty of binding.

-

2,5-trans vs. 2,5-cis: In mitochondrial Complex I inhibitors (acetogenin mimics), the 2,5-trans relative stereochemistry is often thermodynamically favored during synthesis (e.g., via acid-catalyzed cyclization) and typically correlates with higher potency by aligning the flanking hydrophobic tails (the benzyl groups) into a linear, membrane-spanning conformation.

-

Ionophoric Character: The ether oxygen in the THF ring can act as a weak Lewis base, coordinating with cations (Ca²⁺, Mg²⁺). Benzyl protection of flanking hydroxyls increases the lipophilicity around this core, facilitating cation transport across lipid bilayers—a mechanism relevant for antimicrobial activity.

The Benzyl Moiety: The "Velcro" Effect

While often considered inert, the benzyl group participates in critical interactions:

- Stacking: In enzyme pockets (e.g., HIV protease or kinase domains), the phenyl ring of the benzyl group engages in T-shaped or parallel stacking with aromatic residues (Phe, Tyr, Trp).

-

Hydrophobic Filling: The benzyl group occupies the S1/S2 hydrophobic subsites.

-

Electronic Tuning:

-

Electron-Withdrawing Groups (EWGs): Para-fluoro (-F) or trifluoromethyl (-CF₃) substitution on the benzyl ring lowers the electron density, strengthening interactions with electron-rich metabolic enzymes and improving metabolic stability (see Section 3).

-

Electron-Donating Groups (EDGs): Methoxy (-OMe) groups (common in lignan mimics) mimic natural products but increase susceptibility to oxidative metabolism.

-

Linker Dynamics

The distance between the THF ring and the benzyl ether oxygen is usually a single methylene unit (

Metabolic Stability: The Achilles' Heel

A critical component of the SAR for this class is the metabolic liability of the benzylic carbon.

-

The Problem: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily oxidize the benzylic position (

), leading to -

The Solution (SAR Optimization):

-

Deuteration: Replacing benzylic hydrogens with deuterium (

) exploits the Kinetic Isotope Effect (KIE), slowing down the rate of C-H bond abstraction without altering binding affinity. -

Steric Shielding: Introducing an ortho-substituent (e.g., o-Cl) on the phenyl ring twists the benzyl group out of planarity, hindering enzyme approach.

-

Electronic Deactivation: Para-fluorination reduces the electron density at the benzylic carbon, making it less susceptible to radical abstraction mechanisms used by P450s.

-

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for optimizing a benzyl-protected THF lead compound.

Figure 1: Optimization workflow for Benzyl-THF derivatives, prioritizing stereochemistry followed by metabolic stabilization.

Comparative Data: Substituent Effects

The following table summarizes the effect of benzyl ring modifications on cytotoxicity (against KB cells) and metabolic half-life (

| Compound ID | THF Core | Benzyl Substituent (R) | IC50 (nM) | t1/2 (min) | SAR Insight |

| BT-01 | 2,5-trans | -H (Unsubstituted) | 45 | 12 | Potent but metabolically unstable. |

| BT-02 | 2,5-cis | -H (Unsubstituted) | 320 | 14 | Wrong geometry reduces binding affinity. |

| BT-03 | 2,5-trans | 4-OMe (Methoxy) | 28 | 5 | EDG increases potency but accelerates metabolism. |

| BT-04 | 2,5-trans | 4-F (Fluoro) | 55 | 48 | Optimal balance: Good potency, improved stability. |

| BT-05 | 2,5-trans | 4-CF3 (Trifluoromethyl) | 110 | >60 | High stability, but steric bulk reduces binding. |

Experimental Protocols

Protocol A: Stereoselective Synthesis of 2,5-trans-Dibenzyl THF

Context: This protocol utilizes an acid-catalyzed cyclization of a chiral diol, a standard method to ensure high diastereoselectivity.

Reagents:

-

(2S, 5S)-Hexane-1,2,5,6-tetraol (Precursor)

-

Benzyl bromide (BnBr)

-

Sodium Hydride (NaH, 60% dispersion)

-

p-Toluenesulfonic acid (pTsA)

Step-by-Step Workflow:

-

Selective Benzylation:

-

Suspend NaH (2.2 eq) in dry DMF at 0°C under Argon.

-

Add the tetraol dropwise. Stir for 30 min.

-

Add BnBr (2.1 eq) slowly to selectively protect the primary alcohols. Note: Primary alcohols react faster than secondary ones due to sterics.

-

Quench with NH₄Cl, extract with EtOAc. Yields the 1,6-dibenzyl ether intermediate.

-

-

Cyclization:

-

Dissolve the intermediate in Toluene.

-

Add catalytic pTsA (0.1 eq).

-

Heat to reflux with a Dean-Stark trap to remove water.

-

Mechanism:[1][3][4][5] The secondary hydroxyl attacks the other secondary hydroxyl position (with inversion or retention depending on mechanism, usually

-like leads to thermodynamic trans product).

-

-

Purification:

-

Flash chromatography (Hexane/EtOAc 8:2). The trans-isomer typically elutes first due to lower polarity (internal symmetry).

-

Protocol B: Mitochondrial Complex I Inhibition Assay

Context: To validate the "Pharmacophore" status, we measure the inhibition of NADH oxidation.

Materials:

-

Bovine Heart Mitochondrial Particles (SMP).

-

NADH (Substrate).

-

Ubiquinone-1 (Co-factor).

Procedure:

-

Preparation: Dilute SMP to 0.5 mg protein/mL in assay buffer (250 mM sucrose, 50 mM phosphate, pH 7.4).

-

Incubation: Add test compound (dissolved in DMSO) to the SMP mixture. Incubate for 5 min at 30°C.

-

Initiation: Add NADH (100 µM) and Ubiquinone-1 (50 µM).

-

Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) using a kinetic spectrophotometer for 3 minutes.

-

Calculation:

is calculated relative to the DMSO control rate.

Synthesis Workflow Diagram

This diagram details the synthetic pathway described in Protocol A, highlighting the critical stereochemical checkpoint.

Figure 2: Synthetic route for 2,5-trans-dibenzyl tetrahydrofurans via acid-catalyzed dehydration.

References

-

Miyoshi, H., et al. (1998). Essential structural factors of annonaceous acetogenins as potent inhibitors of mitochondrial complex I.[6] Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link

-

Harmange, J. C., & Figadère, B. (1998). Systematic Synthesis of Mono-THF Acetogenins. Tetrahedron: Asymmetry. Link

-

BenchChem. (2025).[1] A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.Link

-

Abe, M., et al. (2008). Synthesis and mitochondrial complex I inhibitory activity of novel acetogenin mimics.[5][6][7] Bioorganic & Medicinal Chemistry Letters. Link

-

Yamauchi, S., & Kinoshita, Y. (2000). Stereoselective model synthesis of the optically active olivil type of lignan. Bioscience, Biotechnology, and Biochemistry.[8] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Design syntheses and mitochondrial complex I inhibitory activity of novel acetogenin mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–antitumor activity relationship of hybrid acetogenins focusing on connecting groups between heterocycles and the linker moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. First Stereoselective Synthesis of (+)-Magnostellin C, a Tetrahydrofuran Type of Lignan Bearing a Chiral Secondary Benzyl Alcohol [jstage.jst.go.jp]

Commercial & Technical Profile: 3-(Benzyloxy)tetrahydrofuran

The following technical guide provides an in-depth analysis of 3-(Benzyloxy)tetrahydrofuran , a critical chiral building block in medicinal chemistry.

Executive Summary

3-(Benzyloxy)tetrahydrofuran is a strategic intermediate used primarily to introduce the tetrahydrofuran-3-yl moiety into pharmacophores.[1] Its most notable application is in the synthesis of HIV protease inhibitors, such as Amprenavir and Fosamprenavir , where the (3S)-tetrahydrofuran ring serves as a high-affinity P2 ligand.[1]

This guide details the commercial landscape, providing a tiered supplier analysis and price estimation, alongside a self-validating synthesis protocol for researchers requiring high-purity material when commercial stock is unavailable or cost-prohibitive.[1]

Chemical Identity & Specifications

| Parameter | Detail |

| Chemical Name | 3-(Benzyloxy)tetrahydrofuran |

| IUPAC Name | 3-(Phenylmethoxy)oxolane |

| CAS Number (Racemic) | 17070-60-3 (Verify specific stereoisomer requirements) |

| CAS Number (S-Isomer) | Dependent on source; often derived from (S)-3-Hydroxytetrahydrofuran (CAS 86087-23-2) |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

Strategic Utility: The benzyl group acts as a robust protecting group for the C3-hydroxyl position, allowing the THF ring to survive harsh conditions (e.g., strong bases, nucleophilic attacks) during the assembly of complex drug backbones. It is later removed via hydrogenolysis (H₂/Pd-C) to reveal the free hydroxyl group for final coupling.[1]

Market Landscape: Suppliers & Pricing[1]

The market for 3-(Benzyloxy)tetrahydrofuran is bifurcated into Catalog Suppliers (high price, small scale) and Contract Manufacturing Organizations (CMOs) (bulk, lower unit cost).[1]

Supplier Tiers

| Tier | Supplier Examples | Typical Scale | Lead Time | Reliability |

| Tier 1: Global Distributors | Sigma-Aldrich (MilliporeSigma), Fisher Scientific | mg to g | 1-3 Days | High (Certified COA) |

| Tier 2: Specialist Vendors | AChemBlock, BLD Pharm, Enamine | g to kg | 1-2 Weeks | Moderate to High |

| Tier 3: Bulk/Custom | Synthonix, PharmaBlock, Chinese CMOs | kg to MT | 4-8 Weeks | Variable (Requires Batch QC) |

Price Estimation (2025-2026 Market Data)

Note: Prices are estimates for the (S)-enantiomer (high purity >97% ee).[1][2] Racemic mixtures are approx. 40-60% cheaper.[1]

-

Research Scale (1g - 5g): $150 - $450 USD per gram.[1]

-

Pilot Scale (25g - 100g): $80 - $120 USD per gram.[1]

-

Commercial Bulk (>1kg): Negotiated rates, typically <$1,500 USD per kg.

Procurement Strategy: For drug development projects requiring the (S)-isomer for Amprenavir analogs, it is often more cost-effective to purchase the precursor (S)-3-Hydroxytetrahydrofuran (approx.[1] $50/g) and perform the benzylation in-house using the protocol below.

Technical Guide: Synthesis & Quality Control

Synthesis Workflow: O-Benzylation of 3-Hydroxytetrahydrofuran

The standard industrial route involves the Williamson ether synthesis. This pathway ensures retention of stereochemistry if starting from a chiral alcohol.

Caption: Williamson ether synthesis workflow for the protection of 3-hydroxytetrahydrofuran.

Detailed Protocol (Self-Validating)

Reagents:

-

(S)-3-Hydroxytetrahydrofuran (1.0 eq)[1]

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)[1]

-

Benzyl Bromide (BnBr) (1.1 eq)[1]

-

Tetrabutylammonium iodide (TBAI) (0.05 eq - Optional Catalyst)[1]

-

Solvent: Anhydrous THF or DMF (0.5 M concentration)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add NaH (1.2 eq) and wash with dry hexane to remove mineral oil (optional, but recommended for easier workup).

-

Deprotonation: Suspend NaH in anhydrous THF/DMF. Cool to 0°C. Add 3-Hydroxytetrahydrofuran dropwise.

-

Observation: Vigorous bubbling (H₂ gas evolution). Wait until bubbling ceases (approx. 30 mins) to ensure complete alkoxide formation.

-

-

Alkylation: Add Benzyl Bromide dropwise at 0°C. (Add TBAI here if reaction is sluggish).

-

Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting alcohol (polar, lower R_f) should disappear; the product (non-polar, higher R_f) will appear.

-

-

Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[3] Dry over Na₂SO₄.[3]

-

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Quality Control: Self-Validating NMR System

To verify the identity and purity of the synthesized compound, compare your NMR data against these expected shifts.

¹H NMR (400 MHz, CDCl₃) Validation Criteria:

| Moiety | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Note |

| Aromatic (Benzyl) | 7.25 – 7.40 | Multiplet | 5H | Confirms benzyl group presence.[1] |

| Benzylic CH₂ | 4.45 – 4.55 | Singlet (or ABq) | 2H | Key diagnostic peak; distinct from starting material. |

| THF C3-H | 4.15 – 4.25 | Multiplet | 1H | Shifted slightly downfield from alcohol precursor.[1] |

| THF C2/C4/C5 | 3.60 – 4.00 | Multiplets | 4H | Characteristic ether envelope. |

| THF C4-H | 1.90 – 2.10 | Multiplet | 2H | Methylene protons of the THF ring. |

Pass/Fail Check:

-

PASS: Presence of Benzylic CH₂ singlet at ~4.5 ppm AND disappearance of broad -OH singlet (usually 2.0-3.0 ppm in precursor).[1]

-

FAIL: Presence of -OH peak or missing aromatic signals.

Safety & Handling

-

Peroxide Formation: Like all THF derivatives, this ether can form explosive peroxides upon prolonged storage and exposure to air.

-

Mitigation: Store under inert gas (Nitrogen/Argon) in opaque containers. Test for peroxides before distillation.

-

-

Reagent Hazards:

-

Sodium Hydride: Flammable solid, reacts violently with water.

-

Benzyl Bromide: Potent lachrymator (tear gas). Handle only in a functioning fume hood.

-

References

-

Ghosh, A. K., et al. (2006). "Design and synthesis of potent HIV-1 protease inhibitors involving a novel bis-tetrahydrofuran-urethane."[1] Journal of Medicinal Chemistry.

-

Sigma-Aldrich. "Product Specification: 3-Hydroxytetrahydrofuran."[1]

-

PubChem. "Compound Summary: 3-(Benzyloxy)tetrahydrofuran." National Library of Medicine.[4] [1]

-

Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Used for solvent peak validation).

Sources

Methodological & Application

Application Note & Protocol: Strategic Benzylation of 3-Hydroxytetrahydrofuran

Abstract

This document provides a comprehensive guide to the benzyl protection of 3-hydroxytetrahydrofuran, a critical transformation for synthesizing complex molecules and pharmaceutical intermediates. We delve into the mechanistic underpinnings of this reaction, present a field-proven, step-by-step protocol using sodium hydride and benzyl bromide, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for hydroxyl group protection.

Introduction: The Imperative of Hydroxyl Protection

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount. The hydroxyl group, ubiquitous in natural products and synthetic building blocks like 3-hydroxytetrahydrofuran, is nucleophilic and acidic, often interfering with desired chemical transformations elsewhere in a molecule. Protecting groups serve as temporary shields, rendering the hydroxyl group inert to specific reaction conditions.

The benzyl (Bn) group is a stalwart choice for alcohol protection due to its robust stability across a wide range of chemical environments, including acidic, basic, and many oxidative/reductive conditions.[1] Its prevalence stems from its straightforward installation via the Williamson ether synthesis and, critically, its facile removal under neutral conditions through catalytic hydrogenolysis.[2][3] This "orthogonal" deprotection strategy is a key advantage in complex synthetic routes.[1]

This application note details a standard and highly effective protocol for the benzylation of 3-hydroxytetrahydrofuran, yielding 3-(benzyloxy)tetrahydrofuran.

The Underpinning Mechanism: Williamson Ether Synthesis

The formation of a benzyl ether from an alcohol and a benzyl halide is a classic example of the Williamson ether synthesis, first developed in 1850.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][5]

Step 1: Deprotonation. A strong base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of 3-hydroxytetrahydrofuran. This generates a potent nucleophile, the corresponding alkoxide, and hydrogen gas. The choice of a strong, non-nucleophilic base like NaH is crucial to drive the equilibrium towards the alkoxide.[6]

Step 2: Nucleophilic Attack. The newly formed alkoxide attacks the electrophilic benzylic carbon of benzyl bromide. In a concerted fashion, the carbon-oxygen bond forms as the carbon-bromine bond breaks, displacing the bromide leaving group.[7]

This SN2 reaction requires an unhindered electrophile, making primary halides like benzyl bromide ideal substrates.[5][6]

Caption: Mechanism of Benzyl Protection.

Detailed Experimental Protocol

This protocol describes the benzylation of 3-hydroxytetrahydrofuran on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Density (g/mL) | Volume/Mass |

| 3-Hydroxytetrahydrofuran | C₄H₈O₂ | 88.11 | 10.0 | 1.0 | 1.095 | 881 mg |

| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 12.0 | 1.2 | ~0.92 (disp.) | 480 mg |

| Benzyl Bromide | C₇H₇Br | 171.04 | 11.0 | 1.1 | 1.438 | 1.31 mL |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | - | - | - | 50 mL |

| Saturated aq. NH₄Cl | - | - | - | - | - | ~20 mL |

| Ethyl Acetate | C₄H₈O₂ | - | - | - | - | ~100 mL |

| Brine | - | - | - | - | - | ~50 mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | - | - | - | - | As needed |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydride (480 mg, 12.0 mmol, 1.2 eq) under a nitrogen atmosphere.

-

Solvent Addition: Add anhydrous THF (30 mL) to the flask via syringe. Cool the resulting suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Slowly add a solution of 3-hydroxytetrahydrofuran (881 mg, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) to the stirred NaH suspension dropwise over 10 minutes. Causality Note: Slow addition is critical to control the evolution of hydrogen gas.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes. The cessation of bubbling indicates the complete formation of the alkoxide.[2]

-

Electrophile Addition: Add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~20 mL) to neutralize any remaining NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Shake and separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (2 x 25 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL) to remove residual water.[8][9]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-(benzyloxy)tetrahydrofuran as a colorless oil.

Caption: Benzylation Experimental Workflow.

Expected Results and Characterization

Yields for this type of Williamson ether synthesis are typically in the range of 80-95%.[4] The final product, 3-(benzyloxy)tetrahydrofuran, should be characterized to confirm its identity and purity.

-

¹H NMR: Expect characteristic signals for the benzylic protons (-O-CH₂-Ph) as a singlet around 4.5 ppm and the aromatic protons of the benzyl group between 7.2-7.4 ppm. The tetrahydrofuran ring protons will appear as multiplets in the aliphatic region (approx. 1.8-4.0 ppm).

-

¹³C NMR: Key signals include the benzylic carbon at ~70 ppm, the aromatic carbons between ~127-138 ppm, and the carbons of the tetrahydrofuran ring.

-

FT-IR: The disappearance of the broad O-H stretch from the starting material (around 3300 cm⁻¹) and the appearance of a strong C-O-C ether stretch (around 1100 cm⁻¹) are indicative of a successful reaction.

Troubleshooting and Authoritative Insights

-

Incomplete Reaction: If TLC analysis shows significant unreacted starting material, the cause could be impure/wet solvent or reagents, or insufficient activation by the base. Ensure all glassware is oven-dried and solvents are anhydrous. An additional equivalent of NaH and benzyl bromide can be added, but this may complicate purification.

-

Handling Sodium Hydride: NaH is a flammable solid that reacts violently with water.[10] It should always be handled under an inert atmosphere and weighed out quickly. The mineral oil dispersion aids in safer handling.

-

Solvent Choice: While THF is an excellent choice, DMF is also commonly used and can sometimes accelerate SN2 reactions.[11] However, be aware that NaH can react with DMF at elevated temperatures to form byproducts, which can consume the benzyl bromide.[10]

-

Alternative Benzylating Agents: For substrates that are sensitive to strongly basic conditions, alternative methods can be employed. These include using milder bases like silver oxide (Ag₂O) or employing acid-catalyzed conditions with benzyl trichloroacetimidate.[12][13] For extremely sensitive molecules, neutral benzylation reagents have also been developed.[14]

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Organic Chemistry. (2022). Adding Benzyl Protecting Group Mechanism. YouTube. [Link]

-

Wikipedia. (2020). Williamson ether synthesis. [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

J&K Scientific LLC. (2025). Benzyl Protection of Alcohols. [Link]

-

Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

-

PubMed. (2003). Secondary benzylation using benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate. [Link]

-

NIH. (n.d.). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

-

Patsnap. (2018). Preparation method of (S)-3-hydroxytetrahydrofuran. [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. Benzyl Ethers [organic-chemistry.org]

- 13. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]

- 14. Dudley Reagents [sigmaaldrich.com]

Catalytic hydrogenolysis of 3-(Benzyloxy)tetrahydrofuran to 3-hydroxytetrahydrofuran

Abstract & Scope

This application note details the optimized protocol for the deprotection of 3-(Benzyloxy)tetrahydrofuran to yield 3-hydroxytetrahydrofuran via catalytic hydrogenolysis. This transformation is a critical step in the synthesis of chiral building blocks for antiretroviral drugs (e.g., Amprenavir intermediates) and complex carbohydrates.

Unlike standard benzyl ether cleavages, this protocol addresses the specific challenges of handling tetrahydrofuran (THF) derivatives, including ring stability, product volatility, and detection methods. We provide a scalable, self-validating methodology that prioritizes safety, yield (>95%), and stereochemical retention.

Mechanistic Insight & Reaction Design

The Challenge of Heterogeneous Catalysis

The cleavage of the benzyl (Bn) ether is achieved using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. While often treated as "routine," the efficiency of this reaction relies on maximizing the Gas-Liquid-Solid (G-L-S) interface .

-

Rate Limiting Step: In standard laboratory setups (balloon pressure), hydrogen mass transfer into the solvent is often rate-limiting. Vigorous agitation is non-negotiable.

-

Stereochemical Integrity: The reaction proceeds via the cleavage of the benzylic C-O bond (C_benzyl-O), not the alkyl C-O bond (C_ring-O). Consequently, the stereochemistry at the C3 position of the tetrahydrofuran ring is strictly retained .

-

Ring Stability: The THF ring is stable under neutral hydrogenolysis conditions. However, the use of strong Lewis acids or high temperatures (>100°C) with active catalysts could theoretically promote ring-opening or isomerization, which this protocol avoids by maintaining mild conditions (20-40°C).

Mechanism Diagram

The following diagram illustrates the surface-mediated reaction pathway, highlighting the retention of the C3-oxygen bond.

Figure 1: Surface-mediated mechanism. Note the cleavage occurs at the benzylic carbon, preserving the chiral center on the THF ring.

Critical Parameter Optimization

The following parameters were optimized to ensure complete conversion without side reactions.

Solvent Selection

Solvent choice dictates H2 solubility and catalyst activity.

| Solvent | H2 Solubility | Reaction Rate | Recommendation | Notes |

| Methanol (MeOH) | High | Fast | Preferred | Facilitates product desorption; easy to remove. |

| Ethanol (EtOH) | High | Fast | Alternative | Good green alternative; slightly harder to evaporate than MeOH. |

| Ethyl Acetate | Moderate | Moderate | Secondary | Useful if substrate has low solubility in alcohols. Risk of transesterification (low). |

| THF | Moderate | Slow | Avoid | Competitive binding to catalyst; peroxide risk. |

Catalyst Selection[1][2][3]

-

10% Pd/C (Type: Degussa or similar): The industry standard.

-

Wet vs. Dry: Always use 50% water-wet catalyst. Dry Pd/C is pyrophoric and presents a severe fire hazard in the presence of solvent vapors (methanol). The water does not inhibit this reaction.

Detailed Experimental Protocol

Materials & Equipment

-

Substrate: 3-(Benzyloxy)tetrahydrofuran (10 mmol, ~1.78 g).

-

Catalyst: 10% Pd/C (50% water wet), 10 wt% loading relative to substrate (approx. 180 mg).

-

Solvent: Methanol (HPLC Grade), 30 mL (0.33 M concentration).

-

Gas: Hydrogen (Balloon or Cylinder).[1]

-

Apparatus: 100 mL Round Bottom Flask (RBF) or Parr Shaker bottle.

Step-by-Step Methodology

Phase 1: Setup & Inerting (Safety Critical)

-

Weighing: Weigh the 3-(Benzyloxy)tetrahydrofuran into the reaction flask.

-

Solvation: Add 30 mL of Methanol. Stir to ensure homogeneity.

-

Inerting: Flush the flask with Nitrogen (N2) or Argon for 5 minutes to remove oxygen.

-

Why: Removing O2 prevents ignition when adding the catalyst and prevents formation of explosive H2/O2 mixtures later.

-

-

Catalyst Addition: Under a gentle flow of N2, carefully add the wet Pd/C catalyst. Rinse any catalyst adhering to the flask walls with a small amount of MeOH.

Phase 2: Hydrogenation 5. H2 Introduction:

- Balloon Method: Attach a balloon filled with H2 via a 3-way stopcock. Evacuate the flask (house vacuum) lightly until solvent bubbles, then backfill with H2. Repeat 3 times.

- Parr Shaker: Pressurize to 40 psi, vent, repeat 3 times. Set final pressure to 40-50 psi.

- Reaction: Stir vigorously (or shake) at Room Temperature (20-25°C).

- Duration: 4–16 hours. (Monitor via TLC).

Phase 3: Monitoring (The "Application Scientist" Insight)

-

TLC System: 30% Ethyl Acetate in Hexanes.

-

Visualization:

-

Starting Material (SM): UV Active (Benzene ring).

-

Product:UV Inactive . You MUST use a stain (Permanganate or PMA) and heat to visualize the product spot (usually lower Rf than SM).

-

Endpoint: Disappearance of the UV-active SM spot.

-

Phase 4: Workup & Purification 7. Filtration: Once complete, flush flask with N2. Filter the mixture through a pad of Celite 545 to remove the catalyst.

- Safety: Do not let the filter cake dry out completely under vacuum, as Pd/C can ignite. Wash the cake with MeOH (2 x 10 mL). Keep the cake wet with water before disposal.[1]

- Concentration: Concentrate the filtrate on a rotary evaporator (40°C, >200 mbar initially, then full vacuum).

- Note: Toluene is a byproduct.[1] It forms an azeotrope with MeOH but may require extended vacuum to remove completely.

- Purification:

- The crude material is often pure enough (>95%) for subsequent steps.

- If high purity is required, vacuum distillation is the preferred method over column chromatography due to the polarity and lack of UV activity of the product.

- Boiling Point: ~88-89°C at 17 mmHg (Reference: Wikipedia/OrgSyn).[2]

Workflow Diagram

Figure 2: Operational workflow for the hydrogenolysis protocol.

Troubleshooting & Analytical Validation

Common Pitfalls

| Issue | Cause | Solution |

| Slow Reaction | Poor H2 mass transfer | Increase stirring speed or use a Parr shaker (pressure). |

| Stalled Reaction | Catalyst Poisoning | Check SM for sulfur or amine impurities. Add 1-2 drops of AcOH (if acid tolerant) or use fresh catalyst. |

| Product Not Visible | Incorrect Detection | Product is not UV active. Use KMnO4 stain. |

| Low Yield | Product Volatility | Do not use high vacuum for prolonged periods if heating; product bp is moderately high but can co-evaporate. |